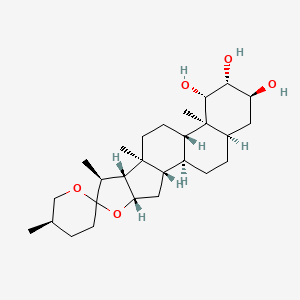
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is a naturally occurring steroidal sapogenin It belongs to the class of spirostanols, which are characterized by a spiroketal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes oxidation, reduction, and protection-deprotection steps to achieve the desired functional groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources such as plants that are rich in steroidal saponins. Techniques like chromatography and crystallization are employed to isolate and purify the compound to the required standards.
Chemical Reactions Analysis
Types of Reactions
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups like halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these back to hydroxyl groups.
Scientific Research Applications
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on human health.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (25R)-5alpha-Spirostan-3beta-ol
- (25S)-5beta-Spirostan-3beta-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
Uniqueness
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is unique due to its specific hydroxylation pattern and spiroketal structure. This distinct configuration contributes to its unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
547-01-3 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)12-19-17-6-5-16-11-20(28)23(29)24(30)26(16,4)18(17)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-,24-,25+,26+,27?/m1/s1 |
InChI Key |
SRTGQBIWSBCVSM-JYBGDFTBSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



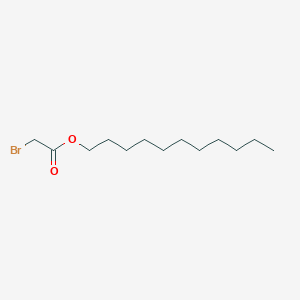
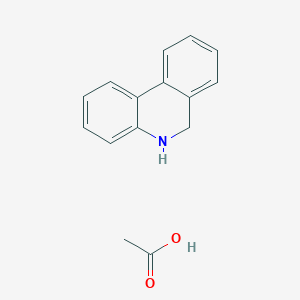
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
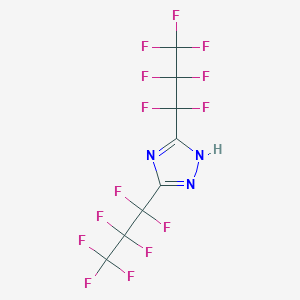

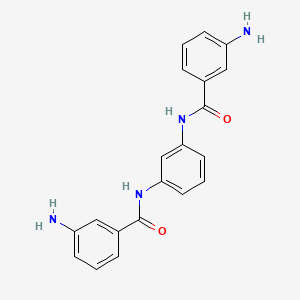

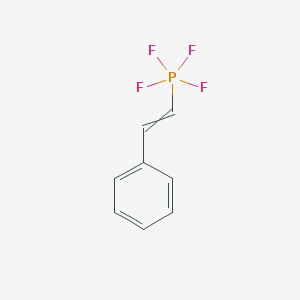
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
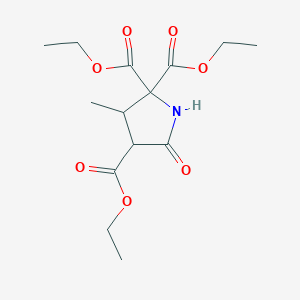
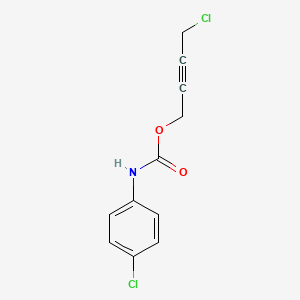
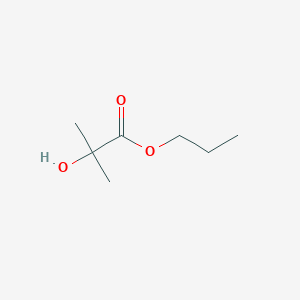
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
